molecular formula C18H15IN2O3 B3749304 4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide

4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide

Cat. No.: B3749304
M. Wt: 434.2 g/mol
InChI Key: RFVSOCQOAPVTBJ-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide is a synthetic compound featuring a butanamide backbone linked to a 1,3-dioxoisoindol-2-yl group and a 4-iodophenyl substituent. The iodine atom on the phenyl ring introduces significant steric and electronic effects, distinguishing it from analogs with smaller substituents (e.g., methyl or ethoxy groups).

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3/c19-12-7-9-13(10-8-12)20-16(22)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSOCQOAPVTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide typically involves the following steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Introduction of the Butanamide Chain: The butanamide chain can be introduced through a nucleophilic substitution reaction, where the phthalimide reacts with a suitable butanoyl chloride in the presence of a base.

    Iodination: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce azides or thioethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The iodophenyl group may enhance binding affinity to certain molecular targets, while the phthalimide core could contribute to the overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Synthesis Yield Key Properties
This compound (Target) 4-Iodophenyl C₁₈H₁₅IN₂O₃ ~434.23 g/mol Not reported High iodine content (potential for radioimaging); moderate solubility in DCM/CHCl₃
4-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)butanamide 4-Ethoxyphenyl C₂₀H₂₀N₂O₄ 352.38 g/mol Not reported Enhanced solubility due to ethoxy group; lower molecular weight
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)butanamide 4-Methylphenyl C₁₉H₁₈N₂O₃ 322.36 g/mol Not reported Reduced steric hindrance; lower lipophilicity
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide 4-Sulfamoylphenyl C₂₄H₂₃N₅O₅S 493.53 g/mol 83% Higher molecular weight; sulfamoyl group enhances hydrogen-bonding capability
4-(4-Iodophenyl)-N-(quinolin-8-yl)butanamide (3f) Quinolin-8-yl C₁₉H₁₇IN₂O 416.26 g/mol 34% Heteroaromatic quinoline moiety; lower yield due to steric hindrance

Key Observations :

Sulfamoylphenyl (in ) and quinolinyl (in ) substituents enhance hydrogen-bonding or π-π stacking interactions, respectively, but reduce synthetic yields due to steric or electronic challenges .

Synthetic Accessibility: Suzuki coupling reactions are commonly used for aryl-substituted butanamides (e.g., ), but yields vary significantly. For example, trisubstituted analogs (e.g., compound 3c in ) show yields as low as 30% due to steric hindrance, whereas monosubstituted derivatives (e.g., ) achieve up to 83% yield .

Solubility and Applications :

  • The target compound’s solubility in chlorinated solvents (e.g., CHCl₃) aligns with trends observed in structurally related HTMs (hole-transport materials) .
  • Ethoxy and sulfamoyl groups improve aqueous solubility, making their analogs more suitable for biological applications (e.g., bioadhesives in ).

Research Findings and Implications

  • Electrochemical Properties : Iodine’s electron-withdrawing nature in the target compound may lower the highest occupied molecular orbital (HOMO) energy, enhancing stability in optoelectronic devices .
  • Biological Relevance : The 4-iodophenyl group could serve as a radiolabeling site for imaging agents, whereas sulfamoylphenyl analogs (e.g., ) show promise in targeting enzymes like carbonic anhydrases .
  • Thermal Stability : Methyl and ethoxy substituents reduce melting points compared to iodophenyl derivatives, as seen in DSC studies of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)butanamide

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